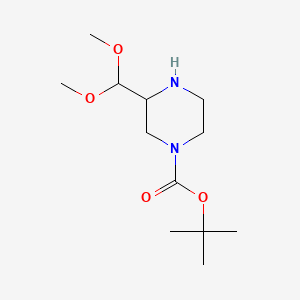![molecular formula C9H12F2O2 B13475572 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6,6-Difluorospiro[33]heptan-1-yl}acetic acid is a synthetic organic compound characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring
Vorbereitungsmethoden
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves several steps. A common synthetic route starts with the preparation of the 6,6-difluorospiro[3.3]heptane scaffold. This scaffold is typically constructed through a convergent synthesis strategy using a common synthetic precursor, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The target compound and intermediates are prepared by short reaction sequences (6-10 steps) on a multigram scale .
Analyse Chemischer Reaktionen
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. These features enable it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid can be compared with other spirocyclic compounds, such as:
6,6-Difluorospiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the acetic acid moiety.
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: A precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12F2O2 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-(2,2-difluorospiro[3.3]heptan-7-yl)acetic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)4-8(5-9)2-1-6(8)3-7(12)13/h6H,1-5H2,(H,12,13) |
InChI-Schlüssel |
UNAKEWYZUUMHIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CC(=O)O)CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)

amine hydrochloride](/img/structure/B13475559.png)

